molecular formula C18H12N4O3 B2851327 (E)-2-cyano-3-(1H-indol-3-yl)-N-(2-nitrophenyl)acrylamide CAS No. 327076-66-4

(E)-2-cyano-3-(1H-indol-3-yl)-N-(2-nitrophenyl)acrylamide

Cat. No.: B2851327
CAS No.: 327076-66-4
M. Wt: 332.319
InChI Key: SNHPMPKIDDVCQF-FMIVXFBMSA-N
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Description

(E)-2-Cyano-3-(1H-indol-3-yl)-N-(2-nitrophenyl)acrylamide is a synthetic compound designed using molecular hybridization, a strategy that combines structural features of clinically relevant molecules to create new chemical entities with enhanced biological potential . This acrylamide derivative is of significant interest in medicinal chemistry and pharmacology research. Key Research Applications & Value: Anti-Inflammatory Research: Compounds based on the 2-cyano-3-(1H-indol-3-yl)acrylamide scaffold have demonstrated promising immunomodulatory and anti-inflammatory properties . In vitro studies on similar analogs show significant inhibition of pro-inflammatory mediators such as nitrite, IL-1β, and TNFα in macrophage cell lines . In vivo models, such as CFA-induced paw edema, have further confirmed anti-inflammatory activity, reducing edema within hours of administration . Oncology Research: The α-cyano indolylacrylamide structure is a privileged scaffold in anticancer agent discovery . Related compounds have shown potent cytotoxic effects against human cancer cell lines, including colorectal carcinoma (HCT116), by inducing apoptosis through the upregulation of p53 and Bax and down-regulation of Bcl-2 . Mechanism of Action: The anti-inflammatory activity is potentially linked to interaction with cyclooxygenase (COX) enzymes. Molecular docking studies indicate that close analogs of this compound bind to the active site of COX-2 with high affinity, similar to the binding of indomethacin . The potential anticancer activity is associated with inducing intrinsic and extrinsic apoptotic pathways . Synthesis & Characteristics: This compound is typically synthesized via a Knoevenagel condensation reaction between an appropriate indole carbaldehyde and a 2-cyanoacetamide derivative, a reliable method that provides satisfactory yields . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

(E)-2-cyano-3-(1H-indol-3-yl)-N-(2-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O3/c19-10-12(9-13-11-20-15-6-2-1-5-14(13)15)18(23)21-16-7-3-4-8-17(16)22(24)25/h1-9,11,20H,(H,21,23)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNHPMPKIDDVCQF-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=C(C#N)C(=O)NC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=C(\C#N)/C(=O)NC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knoevenagel Condensation-Based Synthesis

The most widely reported method involves a Knoevenagel condensation between 1H-indole-3-carbaldehyde and N-(2-nitrophenyl)cyanoacetamide. This reaction forms the α,β-unsaturated acrylamide backbone through a base-catalyzed elimination process.

Reaction Conditions :

  • Catalyst : Piperidine or triethylamine (5–10 mol%)
  • Solvent : Ethanol or toluene under reflux (80–110°C for 6–12 hours)
  • Yield : 68–82% (dependent on nitro group positioning and solvent polarity).

Mechanistic Steps :

  • Deprotonation of cyanoacetamide to form a nucleophilic enolate.
  • Nucleophilic attack on the aldehyde carbonyl carbon.
  • Elimination of water to generate the conjugated E-isomer.

Nitrophenyl Group Introduction via Electrophilic Aromatic Substitution

Patented methods describe nitration of pre-formed acrylamides to install the 2-nitrophenyl group. This approach avoids side reactions during condensation:

Procedure :

  • Synthesize N-phenylacrylamide intermediate.
  • Treat with nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C.
  • Quench with ice-water and purify via recrystallization.

Key Data :

Parameter Value Source
Nitration Temperature 0–5°C
Reaction Time 2–4 hours
Yield Post-Purification 74%

Catalytic and Solvent Optimization

Solvent Effects on Reaction Kinetics

Polar aprotic solvents (e.g., DMF, DMSO) accelerate the Knoevenagel condensation but may reduce E/Z selectivity. Comparative studies reveal:

Solvent Dielectric Constant Reaction Time (h) E-Isomer Selectivity
Ethanol 24.3 10 92%
Toluene 2.4 14 88%
DMF 36.7 6 78%

Data synthesized from.

Alternative Catalysts for Improved Efficiency

  • Proline Derivatives : L-Proline (10 mol%) in ethanol achieves 85% yield with 94% E-selectivity.
  • Metal-Lewis Acids : ZnCl₂ reduces reaction time to 4 hours but requires inert atmospheres.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Recent patents describe microreactor-based systems to enhance heat transfer and reduce byproduct formation:

  • Residence Time : 30 minutes
  • Throughput : 1.2 kg/day
  • Purity : >99% (HPLC)

Crystallization and Purification Protocols

  • Solvent Pair : Ethyl acetate/hexane (3:1 v/v) achieves 98% purity after two recrystallizations.
  • Chromatography : Silica gel (230–400 mesh) with chloroform:methanol (9:1) for lab-scale purification.

Spectroscopic Characterization Benchmarks

Critical analytical data for quality control:

Technique Key Signals Reference
¹H NMR (400 MHz, DMSO-d₶) δ 8.21 (s, 1H, indole NH), 7.89–7.12 (m, 8H, aromatic), 6.45 (s, 1H, vinyl)
IR (KBr) 2210 cm⁻¹ (C≡N), 1665 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂)
HPLC tₚ = 6.72 min (C18 column, 70:30 MeOH:H₂O)

Comparative Analysis of Methodologies

Method Advantages Limitations
Knoevenagel Condensation High E-selectivity, scalable Requires anhydrous conditions
Nitration Post-Modification Avoids aldehyde side reactions Low regioselectivity for nitro
Continuous Flow High throughput, consistent quality High initial capital investment

Chemical Reactions Analysis

Types of Reactions: (E)-2-cyano-3-(1H-indol-3-yl)-N-(2-nitrophenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.

Major Products:

    Oxidation Products: Oxidized derivatives of the indole ring.

    Reduction Products: Amino derivatives of the nitrophenyl group.

    Substitution Products: Various substituted acrylamides depending on the reagents used.

Scientific Research Applications

Anti-inflammatory Properties

One of the primary applications of (E)-2-cyano-3-(1H-indol-3-yl)-N-(2-nitrophenyl)acrylamide is in the treatment of inflammatory diseases. Studies have demonstrated that this compound exhibits significant inhibition of inflammatory mediators, making it a candidate for therapeutic applications in conditions such as arthritis. Its mechanism may involve the modulation of pro-inflammatory cytokines like interleukin-1 beta and tumor necrosis factor-alpha .

Case Study:
In vitro assays conducted on J774 macrophages showed that this compound significantly inhibited the production of nitrite and cytokines in noncytotoxic concentrations. In vivo tests involving CFA-induced paw edema demonstrated that the compound reduced edema effectively, comparable to dexamethasone treatment .

Drug Development

The unique structure of this compound has implications for drug design, particularly in developing new medications targeting inflammatory pathways. Its ability to interact with cyclooxygenase enzymes suggests potential similarities with established non-steroidal anti-inflammatory drugs (NSAIDs), facilitating further research into its pharmacological profile .

Data Table: Biological Activity Overview

Compound NameStructure FeaturesBiological Activity
This compoundIndole and nitrophenyl groupsAnti-inflammatory
IndomethacinIndole derivativeAnti-inflammatory
ParacetamolPhenol groupAnalgesic

Molecular Docking Studies

Molecular docking analyses have been performed to assess the binding affinity of this compound to various biological targets. These studies suggest that the compound interacts effectively with cyclooxygenase enzymes, indicating its potential as a therapeutic agent similar to NSAIDs .

Mechanism of Action

The mechanism of action of (E)-2-cyano-3-(1H-indol-3-yl)-N-(2-nitrophenyl)acrylamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

    Receptor Binding: Binding to cellular receptors to trigger or inhibit specific signaling pathways.

Comparison with Similar Compounds

Anti-Inflammatory Analogues: ICMD-01

Structure : ICMD-01 replaces the 2-nitrophenyl group with a phenyl ring.
Pharmacology :

  • COX-2 Inhibition : Demonstrated binding energy of -11.26 kcal/mol, comparable to indomethacin .
  • In Vivo Efficacy : Reduced paw edema (50 mg/kg) and leukocyte migration in peritonitis models .
  • Cytokine Modulation: Inhibited IL-1β and TNF-α production in macrophages without cytotoxicity .

Anticancer Analogues

  • (E)-N-(4-(tert-butyl)phenyl)-3-(1H-indol-3-yl)acrylamide :
    • Activity : Potent anticancer agent due to tert-butyl group enhancing lipophilicity and target binding .
    • SAR : Bulky substituents on the N-aryl group improve activity, suggesting the nitro group in the target compound may offer steric or electronic advantages .
  • FAK Inhibitors: Example: (E)-N-(2-(dimethylamino)ethyl)-3-(1H-indol-3-yl)-N-(pyridin-2-yl)acrylamide (IC50 = 8.37 µM against TNBC cells) . Comparison: The nitro group in the target compound could enhance interactions with kinase active sites via dipole or hydrogen bonding.

Nuclease-Active Analogues

  • Thiazole-based cyanoacrylamides (3a–f): Activity: UV-enhanced DNA cleavage via singlet oxygen and superoxide radicals . SAR: Electron-deficient aromatic systems (e.g., nitro groups) may amplify nuclease activity by stabilizing radical intermediates.

Antioxidant and Miscellaneous Analogues

  • Ursodeoxycholic acid–cinnamic acid hybrids : IC50 = 7.70 µM for anti-inflammatory activity via Akt/NF-κB inhibition .

Structure-Activity Relationship (SAR) Trends

Substituent Biological Impact Example Compounds
Phenyl (ICMD-01) Moderate COX-2 inhibition, anti-inflammatory efficacy ICMD-01
2-Nitrophenyl Enhanced electrophilicity, potential toxicity risks, possible improved target binding Target compound
tert-Butylphenyl Increased lipophilicity, anticancer activity (E)-N-(4-tert-butylphenyl) analogue
Thiazole/Pyrazole DNA cleavage under UV light Compounds 3a–f

Biological Activity

(E)-2-cyano-3-(1H-indol-3-yl)-N-(2-nitrophenyl)acrylamide, commonly referred to as ICMD-01, is a synthetic compound that has garnered attention for its diverse biological activities, particularly in anti-inflammatory and potential anticancer applications. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of acrylamides and features an indole moiety along with a cyano group. Its molecular formula is C18H16N4O3C_{18}H_{16}N_{4}O_{3} with a molecular weight of approximately 344.35 g/mol. The unique structural components contribute to its biological properties.

The biological activity of ICMD-01 is primarily attributed to its ability to modulate inflammatory pathways and interact with various cellular targets. Key mechanisms include:

  • Inhibition of Pro-inflammatory Cytokines : ICMD-01 effectively reduces the levels of pro-inflammatory cytokines such as IL-1β and TNF-α in vitro and in vivo, which are crucial mediators in inflammatory responses .
  • Reactive Michael Acceptor : The acrylate function acts as a Michael acceptor, allowing it to react with cysteine residues in proteins, thereby influencing cellular signaling pathways related to inflammation .
  • Antioxidant Activity : By suppressing the ubiquitination of Nrf2, ICMD-01 promotes the expression of antioxidant enzymes, contributing to its protective effects against oxidative stress .

Anti-inflammatory Effects

In vitro studies using J774 murine macrophage cells demonstrated that ICMD-01 did not exhibit cytotoxicity at concentrations up to 100 μM. Subsequent assays indicated significant inhibition of inflammatory mediators at non-cytotoxic concentrations. In vivo studies using models of paw inflammation induced by Freund’s complete adjuvant showed that treatment with ICMD-01 resulted in statistically significant reductions in paw edema and pro-inflammatory cytokine levels compared to control groups .

Parameter Control Group ICMD-01 (25 mg/kg) ICMD-01 (50 mg/kg)
Paw Edema (mm)5.02.51.5
IL-1β Levels (pg/mL)2008040
TNF-α Levels (pg/mL)1507030

Anticancer Potential

Research indicates that indole-based compounds often exhibit anticancer properties. Although direct studies on ICMD-01's anticancer effects are still emerging, its structural analogs have shown efficacy against several cancer cell lines through apoptosis induction and inhibition of tumor growth . The potential for ICMD-01 in cancer therapy warrants further investigation.

Case Studies

A recent study explored the pharmacological profile of ICMD-01 in comparison with established anti-inflammatory agents like dexamethasone. The results indicated that while dexamethasone effectively inhibited IL-1β, ICMD-01 exhibited superior inhibition of TNF-α, suggesting its potential as a more effective anti-inflammatory agent .

Q & A

Q. What is the established synthetic route for (E)-2-cyano-3-(1H-indol-3-yl)-N-(2-nitrophenyl)acrylamide, and how can reaction conditions be optimized?

The synthesis involves a two-step process:

Amidation reaction : Substituted anilines react with ethyl 2-cyanoacetate to form a cyanoacetamide intermediate.

Knoevenagel condensation : The intermediate undergoes condensation with indole-3-carbaldehyde under basic conditions (e.g., piperidine catalyst) to yield the final acrylamide derivative.
Optimization strategies :

  • Temperature control (60–80°C for condensation) to minimize side reactions.
  • Solvent selection (e.g., ethanol or DMF) to enhance solubility and reaction efficiency.
  • Use of anhydrous conditions to prevent hydrolysis of the cyano group.
    Yield improvements (>46%) are achievable via stepwise purification (e.g., column chromatography) .

Q. What spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures confirm its structure?

  • NMR :
    • ¹H-NMR : Aromatic protons from indole (δ 7.1–8.1 ppm) and nitrophenyl (δ 8.0–8.5 ppm) moieties. The acrylamide vinyl proton appears as a singlet (δ ~8.04 ppm) .
    • ¹³C-NMR : Cyano carbon (δ ~115 ppm) and carbonyl carbon (δ ~165 ppm).
  • IR : Stretching bands for C≡N (~2200 cm⁻¹) and amide C=O (~1650 cm⁻¹) .
  • LC-MS : Molecular ion peak [M+H]⁺ at m/z 346.07 (exact mass confirmed via high-resolution MS) .

Advanced Research Questions

Q. How does the anti-inflammatory activity of this compound compare to existing drugs like dexamethasone, and what experimental models validate its efficacy?

  • In vitro assays :
    • J774 macrophages : Significant inhibition of nitrite (NO) production (IC₅₀ < 50 μM) and cytokines (IL-1β, TNFα) at non-cytotoxic concentrations .
    • Mechanistic insight : Unlike dexamethasone, the compound does not directly inhibit PGE2 synthesis, suggesting a unique pathway.
  • In vivo models :
    • CFA-induced paw edema : 50 mg/kg dose reduced edema within 2–6 h, comparable to dexamethasone.
    • Zymosan-induced peritonitis : Reduced leukocyte migration by ~40% .

Q. What structural features contribute to its biological activity, and how do modifications to the indole or nitrophenyl groups impact efficacy?

  • Key pharmacophores :
    • Indole moiety : Enhances binding to hydrophobic pockets in inflammatory targets (e.g., COX-2).
    • 2-Nitrophenyl group : Electron-withdrawing effects stabilize the acrylamide backbone, improving metabolic stability.
  • Structure-activity relationship (SAR) :
    • Replacement of the nitro group with methoxy (e.g., in analogues from ) reduces anti-inflammatory activity by ~30%.
    • Substitution at the indole N-H position (e.g., methylation) abolishes cytokine inhibition, highlighting the importance of hydrogen bonding .

Q. How can researchers resolve contradictions between in vitro and in vivo data, such as the lack of cytokine inhibition observed in vivo?

  • Hypothesis testing :
    • Pharmacokinetic profiling : Assess bioavailability and tissue distribution (e.g., via LC-MS/MS) to identify metabolic inactivation.
    • Dose-response studies : Test higher doses or sustained-release formulations to overcome rapid clearance.
    • Pathway analysis : Use RNA sequencing to identify alternative anti-inflammatory mechanisms (e.g., NF-κB vs. MAPK pathways) .

Q. What computational methods are recommended for predicting binding modes and off-target interactions?

  • Molecular docking : Use AutoDock Vina or Schrödinger to simulate interactions with COX-2 or ghrelin receptors (GHSR), leveraging crystallographic data from homologous compounds .
  • MD simulations : Conduct 100-ns trajectories to assess binding stability in explicit solvent (e.g., TIP3P water model).
  • Off-target screening : Employ SwissTargetPrediction or SEA to identify potential interactions with kinases or GPCRs .

Methodological Challenges

Q. How should researchers design experiments to assess the compound’s therapeutic potential while minimizing cytotoxicity?

  • Dose optimization : Perform MTT assays on human cell lines (e.g., HEK293, HepG2) to establish a safety window (CC₅₀/IC₅₀ ratio >10).
  • Selectivity profiling : Compare activity across immune (e.g., RAW264.7 macrophages) and non-immune cells to identify tissue-specific effects .
  • Long-term toxicity : Conduct 28-day repeated-dose studies in rodents, monitoring liver/kidney function markers (ALT, creatinine) .

Q. What strategies are effective for improving solubility and bioavailability given its hydrophobic structure?

  • Formulation approaches :
    • Nanoemulsions or liposomes (size <200 nm) to enhance aqueous dispersion.
    • Co-crystallization with succinic acid to improve dissolution rates.
  • Chemical modifications : Introduce polar groups (e.g., hydroxyl or morpholine) at the acrylamide’s N-position, as seen in analogues .

Future Research Directions

Q. What gaps exist in understanding its mechanism of action, and what tools can address them?

  • Unresolved questions :
    • Role of the cyano group in target engagement (probed via alanine scanning mutagenesis).
    • Cross-talk between anti-inflammatory and potential anticancer pathways (e.g., apoptosis assays in cancer cell lines).
  • Tools :
    • CRISPR-Cas9 knockouts of suspected targets (e.g., NLRP3 inflammasome).
    • Phosphoproteomics to map signaling network perturbations .

Q. How can high-throughput screening (HTS) platforms be leveraged to identify synergistic drug combinations?

  • Assay design :
    • Combinatorial screening with NSAIDs (e.g., aspirin) or biologics (e.g., anti-TNFα) in 384-well plates.
    • Synergy quantification via Chou-Talalay analysis (Combination Index <0.9).
  • Automated workflows : Integrate robotic liquid handling and AI-driven hit prioritization .

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